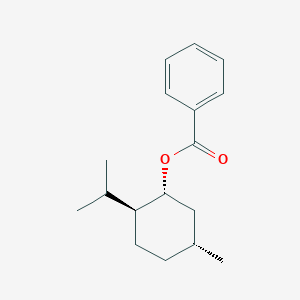
Menthyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and benzoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance industry. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl benzoate is typically synthesized through the esterification of menthol and benzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
Menthol+Benzoic Acid→Menthyl Benzoate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where menthol and benzoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting this compound is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Menthyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base like sodium hydroxide, this compound can be hydrolyzed to produce menthol and sodium benzoate.
Nitration: Electrophilic nitration can occur at the aromatic ring of the benzoate moiety, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Hydrolysis: Menthol and sodium benzoate.
Nitration: Nitro-menthyl benzoate derivatives.
Scientific Research Applications
Menthyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Studied for its potential use as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of menthyl benzoate involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, this compound may interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is involved in the sensation of cold and pain relief.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Menthyl benzoate is unique due to its menthol moiety, which imparts a distinct cooling sensation and aroma. This differentiates it from other benzoate esters like methyl benzoate, ethyl benzoate, and propyl benzoate, which do not have the same sensory properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable compound for research and industrial use.
Properties
CAS No. |
6284-35-1 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |
InChI Key |
TTYVYRHNIVBWCB-VNQPRFMTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


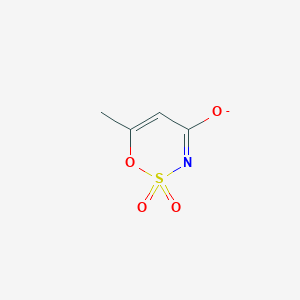
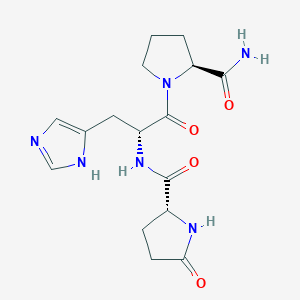
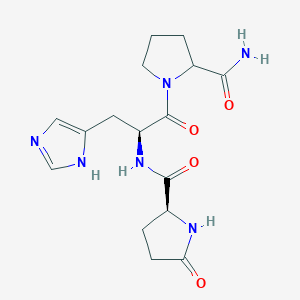
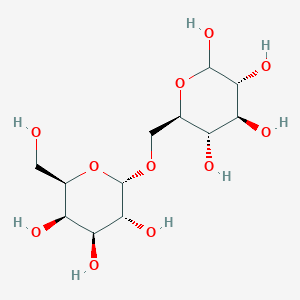
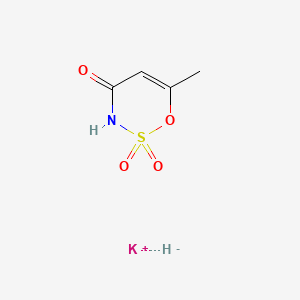
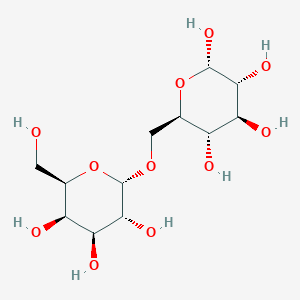
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)

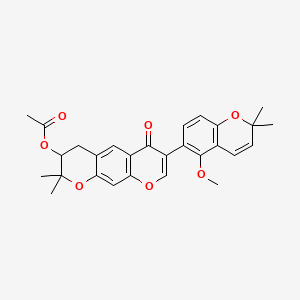
![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
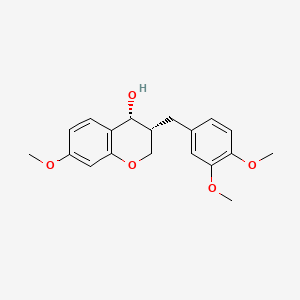


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
